2-(3-Hydroxypropyl)pyridin-3-OL
Description
2-(3-Hydroxypropyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3-hydroxypropyl side chain. Pyridine derivatives with hydroxyl and alkyl substituents are often explored for pharmaceutical and agrochemical applications due to their solubility and reactivity profiles .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c10-6-2-3-7-8(11)4-1-5-9-7/h1,4-5,10-11H,2-3,6H2 |
InChI Key |
WVQUJHYFBWXARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Positional Effects
- 3-(3-Hydroxypropyl)pyridin-4-ol (): This isomer differs in the hydroxyl group’s position (4-OH instead of 3-OH). Positional changes significantly alter electronic distribution, affecting acidity (pKa) and hydrogen-bonding capacity. The 3-OH group in the target compound may enhance intramolecular interactions with the pyridine nitrogen, influencing tautomerism or metal coordination .
Halogen-Substituted Derivatives
Amino and Acetamide Derivatives
- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): The amino group (2-NH₂) increases basicity and hydrogen-bond donor capacity, which could improve solubility in polar solvents. Iodine’s large atomic radius may facilitate halogen bonding in crystal engineering .
- N-(3-Hydroxypyridin-2-yl)acetamide (): Acetamide substituents (C₇H₈N₂O₂, MW 152.15) introduce both hydrogen-bond acceptors (amide) and donors (NH), making it suitable for supramolecular chemistry or protease inhibitor design .
Ethynyl and Silyl Derivatives
Key Research Findings
Electronic Effects : Halogens (F, Cl, I) and nitro groups markedly influence the pyridine ring’s electron density, altering reactivity in substitution reactions and biological target interactions .
Solubility Trends: Hydroxyl and amino groups improve aqueous solubility, whereas silyl and alkyl chains enhance lipid membrane permeability .
Synthetic Flexibility : Functional groups like ethynyl or propargyl alcohols enable diverse post-synthetic modifications (e.g., click chemistry) .
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